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Overview
Description
(E)-2-((2-((3-(dimethylamino)propyl)(propyl)amino)-1-phenylquinolin-4(1H)-ylidene)methyl)-3-methylbenzo[d]thiazol-3-ium is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((2-((3-(dimethylamino)propyl)(propyl)amino)-1-phenylquinolin-4(1H)-ylidene)methyl)-3-methylbenzo[d]thiazol-3-ium typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and benzothiazole derivatives. The key steps may involve:
Condensation Reactions: Combining the quinoline and benzothiazole derivatives under acidic or basic conditions.
Alkylation: Introducing the dimethylamino and propyl groups using alkylating agents.
Cyclization: Forming the final ring structure through cyclization reactions.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Batch Processing: Small-scale synthesis in laboratory settings.
Continuous Flow Chemistry: Large-scale production using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-2-((2-((3-(dimethylamino)propyl)(propyl)amino)-1-phenylquinolin-4(1H)-ylidene)methyl)-3-methylbenzo[d]thiazol-3-ium can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction to simpler compounds using reducing agents like sodium borohydride.
Substitution: Substitution of functional groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for condensation and cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-N-oxide derivatives, while reduction may produce simpler amine derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Employed as catalysts or catalyst precursors in various organic reactions.
Biology
Antimicrobial Agents: Potential use as antimicrobial agents due to their ability to interact with biological membranes.
Fluorescent Probes: Utilized in biological imaging due to their fluorescent properties.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anticancer and antiviral activities.
Industry
Material Science: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (E)-2-((2-((3-(dimethylamino)propyl)(propyl)amino)-1-phenylquinolin-4(1H)-ylidene)methyl)-3-methylbenzo[d]thiazol-3-ium involves interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to DNA: Intercalating into DNA strands and disrupting replication.
Inhibition of Enzymes: Inhibiting key enzymes involved in cellular processes.
Modulation of Receptors: Interacting with cell surface receptors to alter signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline structures, such as chloroquine and quinine.
Benzothiazole Derivatives: Compounds with benzothiazole structures, such as riluzole and pramipexole.
Uniqueness
(E)-2-((2-((3-(dimethylamino)propyl)(propyl)amino)-1-phenylquinolin-4(1H)-ylidene)methyl)-3-methylbenzo[d]thiazol-3-ium is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
178918-96-2 |
---|---|
Molecular Formula |
C32H37N4S+ |
Molecular Weight |
509.7 g/mol |
IUPAC Name |
N,N-dimethyl-N'-[4-[(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]-N'-propylpropane-1,3-diamine |
InChI |
InChI=1S/C32H37N4S/c1-5-20-35(22-13-21-33(2)3)31-23-25(24-32-34(4)29-18-11-12-19-30(29)37-32)27-16-9-10-17-28(27)36(31)26-14-7-6-8-15-26/h6-12,14-19,23-24H,5,13,20-22H2,1-4H3/q+1 |
InChI Key |
CGNLCCVKSWNSDG-UHFFFAOYSA-N |
Isomeric SMILES |
CCCN(CCCN(C)C)C1=[N+](C2=CC=CC=C2C(=C1)/C=C\3/N(C4=CC=CC=C4S3)C)C5=CC=CC=C5 |
Canonical SMILES |
CCCN(CCCN(C)C)C1=[N+](C2=CC=CC=C2C(=C1)C=C3N(C4=CC=CC=C4S3)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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